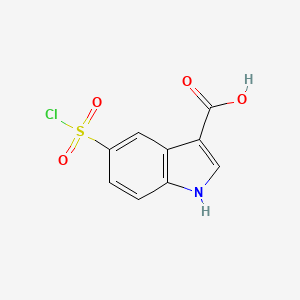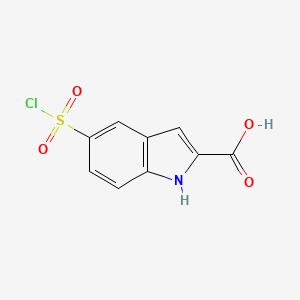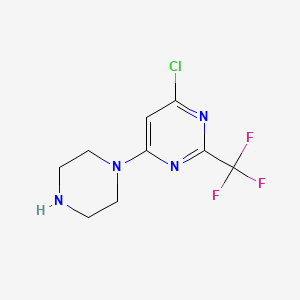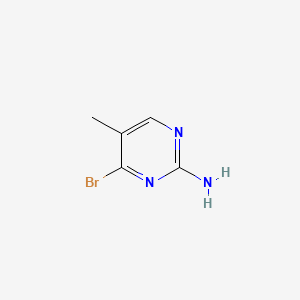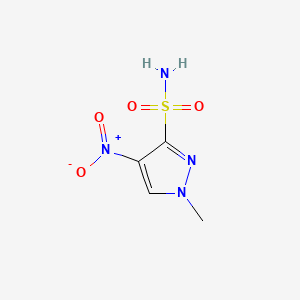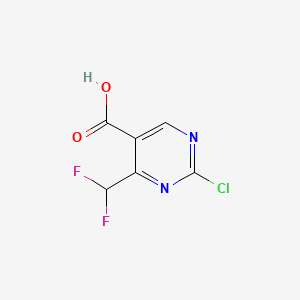
2-Fluoro-3-iodo-4-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodo-4-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with a methyl group
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodo-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-3-iodo-4-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines generally exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the compound’s potential use in the synthesis of various biologically active compounds, it is likely that its effects would be dependent on the specific context of its use .
Action Environment
The properties of fluoropyridines suggest that they may be influenced by factors such as ph and temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-methylpyridine can be achieved through several methods One common approach involves the halogenation of 4-methylpyridineThis is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent under suitable reaction conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-3-iodo-4-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The formation of biaryl compounds or other complex structures is possible through coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but lacks the iodine atom.
3-Iodo-4-methylpyridine: Similar in structure but lacks the fluorine atom.
2-Fluoro-3-iodopyridine: Similar in structure but lacks the methyl group.
Uniqueness
2-Fluoro-3-iodo-4-methylpyridine is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-fluoro-3-iodo-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPHTKVOGNKNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
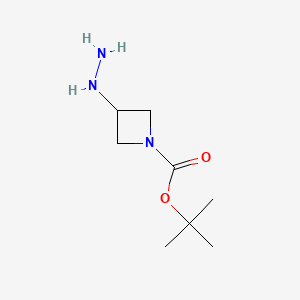
![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbothioamide](/img/structure/B580721.png)
